(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial
Description
(2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial (CAS: 5056-17-7) is a conjugated dialdehyde with three double bonds and methyl substituents at positions 2 and 6. Its molecular formula is C₁₀H₁₂O₂ (molar mass: 164.20 g/mol), and it is characterized by high reactivity due to its α,β-unsaturated aldehyde groups . This compound is biosynthetically derived from the oxidative cleavage of carotenoids and serves as a key intermediate in the synthesis of retinal and other isoprenoids . Industrially, it is used in cross-aldol reactions to construct polyene chains for carotenoids and antioxidants .
Properties
IUPAC Name |
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3/b4-3+,9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODHZHFDRRQEZ-XLKYRCCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=O)/C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258250 | |
| Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5056-17-7 | |
| Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5056-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
This method employs a Horner-Wadsworth-Emmons (HWE) reaction to construct the conjugated trienedial backbone. Starting with (E)-4-chloro-2-methylbut-2-enal, the aldehyde group is protected as a dimethyl acetal using neopentyl glycol and p-toluenesulfonic acid in toluene, yielding a 10:1 E/Z isomer mixture. The protected intermediate undergoes HWE coupling with a phosphonate reagent (diethyl 2-methyl-2-(dimethoxyphosphoryl)propionate) in tetrahydrofuran (THF) using sodium hydride as a base. Deprotection with hydrochloric acid furnishes the target compound in 83% yield.
Optimization and Conditions
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Aldehyde Protection : Neopentyl glycol ensures high regioselectivity, minimizing side reactions.
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Coupling Step : NaH in THF at 25°C for 12 hours achieves optimal stereochemical control.
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Workup : Acidic hydrolysis (1 M HCl) cleaves the acetal without degrading the trienedial.
Table 1: Key Parameters for HWE Method
| Parameter | Value |
|---|---|
| Starting Material | (E)-4-Chloro-2-methylbut-2-enal |
| Protection Yield | 66% |
| Coupling Reagent | Phosphonate 5 |
| Reaction Temperature | 25°C |
| Final Yield | 83% |
| Purity | >95% (HPLC) |
C5 Aldehyde Condensation Route
Industrial-Scale Synthesis
A patent-published method utilizes 4-acetoxy-2-methyl-2-butene-1-aldehyde (C5 aldehyde) as the precursor. The synthesis involves:
Process Details
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Solvent System : Ethanol/water mixture ensures solubility of intermediates.
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Oxidation Conditions : 0–5°C with slow H2O2 addition prevents overoxidation.
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Isolation : Recrystallization from methanol yields 72% pure product (melting point: 157–159°C).
Table 2: C5 Aldehyde Route Metrics
| Parameter | Value |
|---|---|
| Starting Material | C5 Aldehyde |
| Condensation Catalyst | NaOH |
| Oxidation Agent | H2O2 |
| Reaction Scale | Up to 0.5 kg |
| Final Yield | 72% |
| Melting Point | 157–159°C |
Cyclooctatetraene Derivatization
Two-Step Stereoselective Synthesis
Cycloocta-1,3,5,7-tetraene serves as a precursor in this route. The process involves:
Challenges and Outcomes
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Ozonolysis Conditions : Low temperatures (−78°C) prevent side reactions.
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Isomerization : BF3·OEt2 achieves >90% (E)-configuration across all double bonds.
Table 3: Cyclooctatetraene Method Performance
| Parameter | Value |
|---|---|
| Starting Material | Cyclooctatetraene |
| Key Reagent | Ozone, BF3·OEt2 |
| Temperature | −78°C (ozonolysis) |
| Stereoselectivity | >90% (E) |
| Overall Yield | 58% |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogens in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial exerts its effects involves its interaction with various molecular targets. The compound’s polyene structure allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Additionally, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diapocarotenoid Derivatives
The compound belongs to the diapocarotenoid family, which includes dialdehydes formed via oxidative cleavage of carotenoids. Key analogs include:
Key Observations :
- The position of methyl groups (e.g., 2,7 vs. 2,6) significantly affects steric hindrance and electronic conjugation, influencing reactivity in cross-aldol reactions .
- Diapo3’s extended conjugation (three double bonds) enhances its role in biological systems, such as retinal biosynthesis via EC 1.13.11.75, compared to Diapo1 and Diapo2 .
Monoaldehyde and Carboxylic Acid Derivatives
(2E,4E)-2-Methyl-2,4-undecadienal (12)
- Structure: Monoaldehyde with two double bonds and a longer chain (C₁₁ vs. C₁₀).
- Properties : High 2E:2Z isomer ratio (30:1) due to thermodynamic stability of the trans configuration .
- Applications : Used in fragrance synthesis; lacks the dialdehyde functionality required for polyene chain elongation .
(2E,4E,6E)-Octa-2,4,6-trienoic Acid
- Structure : Carboxylic acid derivative instead of dialdehyde.
- Applications: Esterified with phenolics (e.g., resveratrol) to enhance antioxidant activity; incompatible with aldehyde-specific reactions (e.g., oxidations to diacids) .
Methoxylated and Reduced Derivatives
(2E,4E,6E)-1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene (21)
- Structure : Methoxy groups replace aldehyde functionalities.
- Properties : Reduced electrophilicity; used as a protected intermediate in Wittig reactions .
AR Dialcohol [(2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol]
- Structure : Aldehydes reduced to primary alcohols.
- Applications : Lower reactivity; serves as a precursor for diacid synthesis (e.g., AR diacid via Ag₂O oxidation) .
Biological Activity
(2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial, commonly referred to as 2,7-dimethyl-2,4,6-octatrienedial, is an organic compound characterized by its polyene structure featuring three conjugated double bonds and two aldehyde groups. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and antioxidant properties.
- Molecular Formula : CHO
- Molecular Weight : 164.20 g/mol
- Density : 0.973 g/cm³
- Boiling Point : 303.3°C at 760 mmHg
- Flash Point : 113.3°C
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. A study demonstrated that this compound effectively scavenges free radicals in vitro, suggesting its potential application in preventing oxidative damage in cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In a series of experiments involving bacterial strains such as Escherichia coli and Staphylococcus aureus, this compound showed notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL for certain strains .
The biological activity of this compound is believed to stem from its unique chemical structure:
- Electron Transfer Reactions : The conjugated double bonds facilitate electron transfer processes that can modulate cellular redox states.
- Covalent Bond Formation : The aldehyde groups can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
Study on Antioxidant Effects
In a controlled study using human fibroblast cells exposed to oxidative stress agents (HO), treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 30%, indicating its protective role against oxidative damage .
Evaluation of Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that while traditional antibiotics had limited effectiveness against resistant strains of bacteria, this compound exhibited a broader spectrum of activity .
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 164.20 g/mol |
| Density | 0.973 g/cm³ |
| Boiling Point | 303.3°C |
| Antioxidant Activity | Effective at scavenging ROS |
| Antimicrobial Activity | MIC = 50 µg/mL for S. aureus |
Q & A
Q. Advanced
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC50/LC50 data.
- Multivariate analysis : Use PCA or PLS to correlate structural features (e.g., conjugation length) with toxicity endpoints.
- Bayesian modeling : Incorporate prior data from analogous dialdehydes to refine uncertainty intervals .
- Sensitivity analysis : Test assumptions in QSAR models to identify critical variables (e.g., redox potential) .
How should conflicting spectral data (e.g., NMR shifts) from independent studies be reconciled?
Q. Advanced
Re-examine experimental parameters :
- Solvent effects (e.g., DMSO vs. CDCl3 shifts proton signals).
- Concentration-dependent aggregation (e.g., aldehyde dimerization).
Quantum mechanical calculations : Compare observed shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) .
Collaborative verification : Reproduce spectra in multiple labs using identical conditions .
What strategies ensure robust structure-activity relationship (SAR) models for this compound’s bioactivity?
Q. Advanced
- Data curation : Exclude low-quality assays (e.g., inconsistent controls, poor replicates) .
- Feature selection : Prioritize descriptors like electrophilicity index (from DFT) or topological polar surface area.
- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
